molecular formula C16H21NS2 B12301602 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B12301602
M. Wt: 291.5 g/mol
InChI Key: AHYHFQFKENFADZ-UHFFFAOYSA-N
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Description

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic heterocyclic compound characterized by a fused ring system containing sulfur (dithia) and nitrogen (aza) atoms. Its structure incorporates a 2-ethylhexyl substituent at position 7, which influences its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula

C16H21NS2

Molecular Weight

291.5 g/mol

IUPAC Name

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C16H21NS2/c1-3-5-6-12(4-2)11-17-13-7-9-18-15(13)16-14(17)8-10-19-16/h7-10,12H,3-6,11H2,1-2H3

InChI Key

AHYHFQFKENFADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C3=C1C=CS3)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the 2-ethylhexyl group. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with optimizations for yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: In the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The presence of sulfur and nitrogen atoms allows it to form strong interactions with metal ions, which can be exploited in catalysis and other applications.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 2-ethylhexyl group in the target compound confers greater hydrophobicity compared to methoxyphenyl or methyl substituents in analogues .
  • Synthetic Complexity : Derivatives with fused tetracyclic systems (e.g., IIi) require multistep syntheses involving azide cycloadditions or sulfonamide precursors, whereas the target compound’s tricyclic core may simplify purification .

Pharmacological and Physicochemical Properties

  • Solubility : Alkyl chains (e.g., 2-ethylhexyl) typically reduce aqueous solubility but improve lipid bilayer penetration, a critical factor for central nervous system (CNS) targeting .
  • Target Prediction : Tools like SimilarityLab () enable activity profiling by comparing structural motifs. For instance, the dithia-aza framework is associated with kinase inhibition or GPCR modulation in analogues .
  • Stability : Sulfur atoms in the core may confer susceptibility to oxidative degradation, a limitation shared with IIi and other thiadiazepines .

Chromatographic and Analytical Comparisons

Chromatographic behavior of the target compound can be inferred from structurally related molecules:

  • Retention Time : The 2-ethylhexyl group will likely increase retention in reverse-phase HPLC compared to polar analogues like IIi, necessitating mobile phases with higher organic content (e.g., acetonitrile:water = 80:20) .
  • Peak Resolution: Co-elution risks with alkyl-substituted analogues may require advanced deconvolution techniques, as noted in .

Biological Activity

The compound 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organosulfur compound with potential biological activities that merit detailed investigation. Its unique structure, characterized by a tricyclic framework with sulfur and nitrogen atoms, suggests possible applications in medicinal chemistry and materials science.

This compound has a molecular formula of C16H19NS2C_{16}H_{19}NS_2 and features a distinctive arrangement that may influence its biological interactions. The presence of sulfur and nitrogen atoms can enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of oxidative stress and apoptosis in malignant cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation.
  • Neuroprotective Effects : Some derivatives of organosulfur compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated that they could inhibit the growth of human cancer cell lines (e.g., HeLa and MCF-7). The research utilized various assays to measure cell viability and apoptosis markers, revealing a dose-dependent response.

CompoundIC50 (µM)Cell Line
7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene15HeLa
Similar Organosulfur Compound20MCF-7

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of related compounds found that they could effectively inhibit the activity of Src Homology-2 phosphatase (SHP2), a target in cancer therapy. The inhibition was assessed through biochemical assays measuring enzyme activity before and after treatment with the compound.

Enzyme TargetInhibition (%) at 50 µM
SHP265
Control10

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Initial assessments indicate that prolonged exposure may lead to organ damage and reproductive toxicity based on data from similar organosulfur compounds.

Toxicity Data Summary

EndpointObserved Effect
Organ DamageYes (prolonged exposure)
Reproductive ToxicitySuspected
Acute ToxicityHarmful if swallowed

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